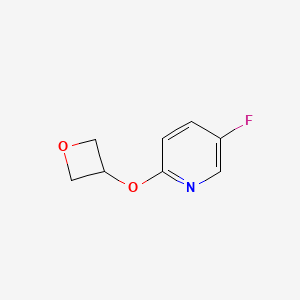
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound. It features a quinazoline core linked to a pyridazine ring through an ethyl bridge. This structure incorporates various functional groups that confer unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Synthesis often involves multi-step processes beginning with quinazolinone derivatives. A common route might include cyclization of anthranilic acids with formamide to form the quinazolinone. Following this, coupling with appropriate halides and introduction of the pyridazine ring typically through a cyclization reaction and condensation with furan derivatives. Each step requires precise control of temperature, pH, and solvents to yield the desired compound.
Industrial Production Methods: Industrial production scales up these reactions, often using automated continuous flow reactors. This ensures consistency and high yield, while employing efficient purification methods like crystallization or chromatographic techniques.
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation, primarily at the furan and pyridazine rings.
Reduction: Reduction is less common but possible under specific conditions, targeting the carbonyl groups.
Substitution: Nucleophilic substitutions frequently occur on the nitrogen atoms of the quinazoline and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reducing agents such as lithium aluminum hydride.
Substitution: Employing reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: Products depend on the specific reaction. For instance, oxidation might yield carboxylic acids, while substitution reactions could introduce a variety of functional groups, enhancing the compound's versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry: Useful in synthesizing complex molecular architectures and studying reaction mechanisms due to its diverse functional groups.
Biology: Explored for potential therapeutic properties, particularly in targeting specific enzymes or receptors linked to disease pathways.
Industry: Used in material science for creating specialized polymers or as a building block in the synthesis of advanced materials.
Wirkmechanismus
The compound exerts its effects by interacting with various biological molecules, particularly proteins. The quinazoline and pyridazine rings facilitate binding to enzyme active sites or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions. The molecular targets could include kinases, which play crucial roles in signaling pathways, thus influencing cell growth, division, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazoline and pyridazine derivatives. For instance:
2-methylquinazolin-4(3H)-one
3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine
Uniqueness: The unique linkage between the quinazoline and pyridazine rings via an ethyl bridge in 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide creates a distinct spatial configuration, enhancing its binding affinity and specificity for biological targets.
To wrap it up, this compound's multifaceted structure and reactivity make it invaluable across diverse fields from synthetic chemistry to biomedical research.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c26-17(12-24-19(28)13-4-1-2-5-14(13)22-20(24)29)21-9-10-25-18(27)8-7-15(23-25)16-6-3-11-30-16/h1-8,11H,9-10,12H2,(H,21,26)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYJARCTACHHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)

![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)
![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)


![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)


![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine](/img/structure/B2592790.png)

